molecular formula C8H6N2O2 B15221245 1,8-Naphthyridine-2,4(1H,3H)-dione

1,8-Naphthyridine-2,4(1H,3H)-dione

Cat. No.: B15221245
M. Wt: 162.15 g/mol
InChI Key: IYPFQEMKOBRMII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,8-Naphthyridine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of naphthyridines. These compounds are characterized by a fused ring system containing nitrogen atoms.

Chemical Reactions Analysis

Types of Reactions

1,8-Naphthyridine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted naphthyridines, which can be further functionalized for specific applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,8-Naphthyridine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with cellular receptors to modulate signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,8-Naphthyridine-2,4(1H,3H)-dione is unique due to its specific dione functionality, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing novel therapeutic agents and advanced materials .

Properties

Molecular Formula

C8H6N2O2

Molecular Weight

162.15 g/mol

IUPAC Name

1H-1,8-naphthyridine-2,4-dione

InChI

InChI=1S/C8H6N2O2/c11-6-4-7(12)10-8-5(6)2-1-3-9-8/h1-3H,4H2,(H,9,10,12)

InChI Key

IYPFQEMKOBRMII-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C2=C(NC1=O)N=CC=C2

Origin of Product

United States

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